Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C13H17FO3 It is a derivative of propanoic acid and contains a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-Methoxy-5-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxybutanoate
- Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxybutanoate
Uniqueness
This compound is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct electronic properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-6-8(2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
IHWZZMHHHNVTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)F)O |
Origin of Product |
United States |
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